Cas no 2228446-85-1 (2-chloro-1-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]ethan-1-ol)

2-Chloro-1-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]ethan-1-ol is a fluorinated pyrazole derivative with potential applications in pharmaceutical and agrochemical synthesis. The presence of a trifluoromethyl group enhances its lipophilicity and metabolic stability, making it a valuable intermediate for bioactive compounds. The chloroethanol moiety offers reactivity for further functionalization, enabling diverse derivatization pathways. This compound’s structural features, including the electron-withdrawing trifluoromethyl group and the reactive chlorohydrin segment, contribute to its utility in constructing complex molecules. Its well-defined purity and stability under controlled conditions ensure consistent performance in synthetic workflows. Suitable for research and industrial use, it serves as a versatile building block in medicinal and crop protection chemistry.
2-chloro-1-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]ethan-1-ol structure
2228446-85-1 structure
商品名:2-chloro-1-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]ethan-1-ol
CAS番号:2228446-85-1
MF:C7H8ClF3N2O
メガワット:228.599431037903
CID:6259314
PubChem ID:165660688

2-chloro-1-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]ethan-1-ol 化学的及び物理的性質

名前と識別子

    • 2-chloro-1-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]ethan-1-ol
    • EN300-1963115
    • 2228446-85-1
    • インチ: 1S/C7H8ClF3N2O/c1-13-4(5(14)3-8)2-6(12-13)7(9,10)11/h2,5,14H,3H2,1H3
    • InChIKey: QZZACOHHMYWJQC-UHFFFAOYSA-N
    • ほほえんだ: ClCC(C1=CC(C(F)(F)F)=NN1C)O

計算された属性

  • せいみつぶんしりょう: 228.0277251g/mol
  • どういたいしつりょう: 228.0277251g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 5
  • 重原子数: 14
  • 回転可能化学結合数: 2
  • 複雑さ: 202
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 0.9
  • トポロジー分子極性表面積: 38Ų

2-chloro-1-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]ethan-1-ol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1963115-1.0g
2-chloro-1-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]ethan-1-ol
2228446-85-1
1g
$1543.0 2023-06-02
Enamine
EN300-1963115-0.5g
2-chloro-1-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]ethan-1-ol
2228446-85-1
0.5g
$1482.0 2023-06-02
Enamine
EN300-1963115-0.1g
2-chloro-1-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]ethan-1-ol
2228446-85-1
0.1g
$1357.0 2023-06-02
Enamine
EN300-1963115-0.25g
2-chloro-1-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]ethan-1-ol
2228446-85-1
0.25g
$1420.0 2023-06-02
Enamine
EN300-1963115-5.0g
2-chloro-1-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]ethan-1-ol
2228446-85-1
5g
$4475.0 2023-06-02
Enamine
EN300-1963115-2.5g
2-chloro-1-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]ethan-1-ol
2228446-85-1
2.5g
$3025.0 2023-06-02
Enamine
EN300-1963115-10.0g
2-chloro-1-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]ethan-1-ol
2228446-85-1
10g
$6635.0 2023-06-02
Enamine
EN300-1963115-0.05g
2-chloro-1-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]ethan-1-ol
2228446-85-1
0.05g
$1296.0 2023-06-02

2-chloro-1-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]ethan-1-ol 関連文献

2-chloro-1-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]ethan-1-olに関する追加情報

Introduction to 2-chloro-1-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]ethan-1-ol (CAS No. 2228446-85-1)

2-chloro-1-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]ethan-1-ol is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural features and potential biological activities. This compound, identified by the Chemical Abstracts Service Number (CAS No.) 2228446-85-1, belongs to a class of molecules that incorporate a pyrazole core, which is well-documented for its versatility in drug design. The presence of a chloro substituent and a trifluoromethyl group further enhances its chemical reactivity and pharmacological profile, making it a valuable scaffold for medicinal chemists.

The molecular structure of 2-chloro-1-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]ethan-1-ol consists of an ethanol backbone linked to a pyrazole ring that is substituted with a methyl group at the 1-position and a trifluoromethyl group at the 3-position. The chloro group is attached to the first carbon atom of the ethanol moiety. This specific arrangement of functional groups imparts distinct electronic and steric properties, which can influence both the compound's solubility and its interaction with biological targets.

In recent years, there has been growing interest in developing novel therapeutic agents that leverage the inherent properties of heterocyclic compounds. Pyrazole derivatives, in particular, have been extensively studied for their potential applications in treating various diseases, including inflammation, cancer, and infectious disorders. The compound 2-chloro-1-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]ethan-1-ol represents an advanced derivative that combines elements known to enhance bioactivity. The trifluoromethyl group, for instance, is often incorporated into drug molecules to improve metabolic stability and binding affinity, while the chloro group can serve as a versatile handle for further chemical modifications.

One of the most compelling aspects of this compound is its potential as a lead molecule in drug discovery. Researchers have been exploring its pharmacological properties through both computational modeling and experimental assays. Preliminary studies suggest that 2-chloro-1-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]ethan-1-ol may exhibit inhibitory activity against certain enzymes and receptors implicated in disease pathways. For instance, its structure bears similarities to known inhibitors of kinases and other targets relevant to cancer therapy. Additionally, the pyrazole core is known to interact with biological systems in multiple ways, making it a promising candidate for developing drugs with broad therapeutic applications.

The synthesis of 2-chloro-1-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]ethan-1-ol presents an intriguing challenge due to the complexity of its functional groups. However, advances in synthetic methodologies have made it increasingly feasible to construct such molecules with high precision. Techniques such as palladium-catalyzed cross-coupling reactions and transition-metal-mediated transformations have been instrumental in achieving the desired structural features efficiently. These synthetic strategies not only enhance yield but also allow for rapid diversification of the molecular framework, enabling medicinal chemists to explore a wide range of analogs.

The pharmacokinetic profile of 2-chloro-1-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]ethan-1-ol is another critical consideration in its development as a potential therapeutic agent. Computational studies have been employed to predict its absorption, distribution, metabolism, and excretion (ADME) properties. These simulations help in identifying possible liabilities early in the discovery process, thereby streamlining the development pipeline. For example, molecular dynamics simulations can provide insights into how the compound might interact with biological membranes or enzymes, offering valuable guidance for optimizing its pharmacokinetic properties.

Recent advancements in high-throughput screening (HTS) technologies have accelerated the process of identifying bioactive compounds like 2-chloro-1-[1-methyl-trifluoromethyl]-pyrazole ethanol derivative (a concise alternative name). HTS allows researchers to test thousands of compounds against various biological targets rapidly, enabling the identification of hits with promising activity profiles. Once hits are identified, structure-based drug design approaches can be employed to refine their efficacy and selectivity further. This iterative process often involves modifying key functional groups within the molecule to improve its overall therapeutic potential.

The role of computational chemistry in understanding the behavior of 2-chloro-l-[methyl-trifluoromethyl-pyrazol-l'-yl] ethanol (CAS No 2228446 85 81) cannot be overstated. Techniques such as quantum mechanical calculations and molecular modeling have provided deep insights into how this compound interacts with biological targets at an atomic level. These computational tools are particularly useful for predicting binding affinities and understanding mechanisms of action without relying solely on experimental data. Such insights are invaluable for guiding synthetic modifications aimed at enhancing potency or reducing off-target effects.

In conclusion,2-chloro-l-[methyl-trifluoromethane-pyrazole-l'-yl] ethanol CAS NO 2228446 85 81 represents an exciting opportunity for pharmaceutical innovation due to its unique structural features and potential biological activities It exemplifies how sophisticated organic chemistry combined with modern computational methods can yield promising candidates for further development As research continues into this class of compounds there is optimism that derivatives like this will contribute significantly toward addressing unmet medical needs across various therapeutic areas

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